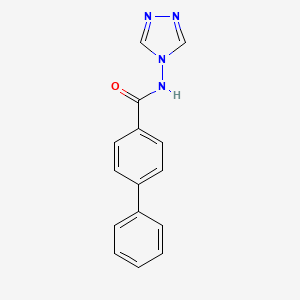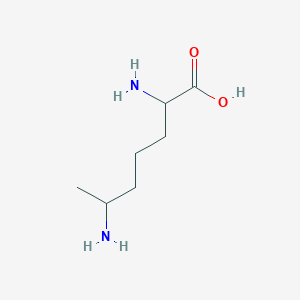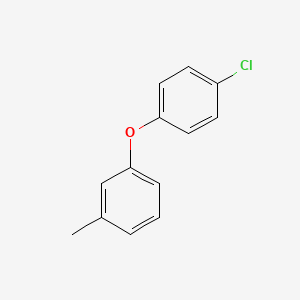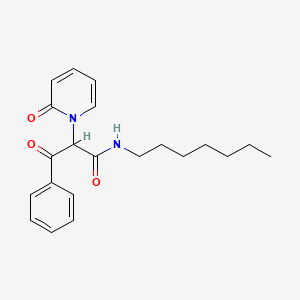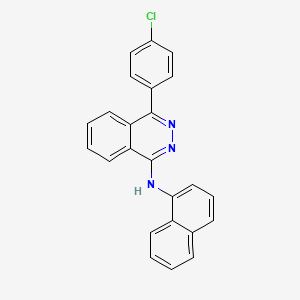![molecular formula C34H34N4O B12450497 (3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)
(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Piperazine Moiety: This step involves the reaction of the indole derivative with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Addition of the Diphenylmethyl Group: This can be done through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a diphenylmethyl halide.
Formation of the Imino Group: The final step involves the condensation of the indole derivative with an appropriate aldehyde or ketone to form the imino group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting imino groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions, given its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Industrial Applications: It could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of (3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3Z)-1-{[4-(BENZYLOXY)PIPERAZIN-1-YL]METHYL}-3-[(4-METHYLPHENYL)IMINO]INDOL-2-ONE
- (3Z)-1-{[4-(PHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-PROPYLPHENYL)IMINO]INDOL-2-ONE
Uniqueness
(3Z)-1-{[4-(DIPHENYLMETHYL)PIPERAZIN-1-YL]METHYL}-3-[(4-ETHYLPHENYL)IMINO]INDOL-2-ONE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in applications where precise molecular interactions are required.
Eigenschaften
Molekularformel |
C34H34N4O |
|---|---|
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
1-[(4-benzhydrylpiperazin-1-yl)methyl]-3-(4-ethylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C34H34N4O/c1-2-26-17-19-29(20-18-26)35-32-30-15-9-10-16-31(30)38(34(32)39)25-36-21-23-37(24-22-36)33(27-11-5-3-6-12-27)28-13-7-4-8-14-28/h3-20,33H,2,21-25H2,1H3 |
InChI-Schlüssel |
GWYGXYRGDMJFQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2S-1-Aza-bicyclo[2.2.1]hept-2-ylamine](/img/structure/B12450420.png)
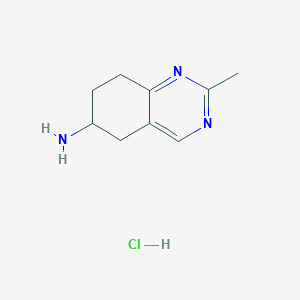
![2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B12450430.png)
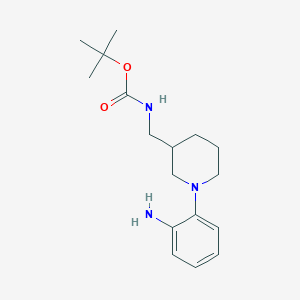
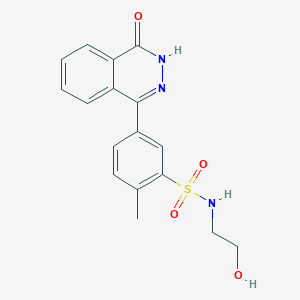
![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
